9-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
The compound 9-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a pyrazole ring with a xanthene core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multiple steps, starting with the preparation of the pyrazole ring and the xanthene core separately. The xanthene core is prepared through a Friedel-Crafts alkylation reaction involving a suitable xanthene precursor . The final step involves coupling the pyrazole ring with the xanthene core under specific reaction conditions, such as the use of a strong acid catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
9-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
9-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biochemical pathways . For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
- Di-2,4-dichlorobenzyltin complexes
Uniqueness
9-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: stands out due to its unique combination of a pyrazole ring and a xanthene core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C33H32Cl2N2O3 |
---|---|
Molecular Weight |
575.5 g/mol |
IUPAC Name |
9-[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C33H32Cl2N2O3/c1-32(2)13-24(38)29-26(15-32)40-27-16-33(3,4)14-25(39)30(27)28(29)22-18-37(17-20-10-11-21(34)12-23(20)35)36-31(22)19-8-6-5-7-9-19/h5-12,18,28H,13-17H2,1-4H3 |
InChI Key |
XBJMBOFTFMZTME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CN(N=C4C5=CC=CC=C5)CC6=C(C=C(C=C6)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
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